molecular formula C18H20N4O4S2 B2418442 (Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one CAS No. 497230-77-0

(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Cat. No. B2418442
CAS RN: 497230-77-0
M. Wt: 420.5
InChI Key: YPEZFPJUQUFZSZ-QBFSEMIESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one” is a unique chemical with the linear formula C24H24N4O4S2 . It is part of a collection of rare and unique chemicals provided by Sigma-Aldrich .


Molecular Structure Analysis

The molecular structure of this compound is based on structures generated from information available in ECHA’s databases . The molecular formula identifies each type of element by its chemical symbol and identifies the number of atoms of each element found in one discrete molecule of the substance .

Scientific Research Applications

Heterocyclic Tautomerism and Structural Reassignment

A study by Gzella et al. (2014) delves into the heterocyclic tautomerism of thiazolidin-4-one derivatives, providing insights into their structural properties. This research highlights the significance of these compounds in understanding the molecular frameworks and the impact of tautomeric forms on their biological activities. The study corrects previous structural assignments, emphasizing the intricate balance between different tautomeric states (Gzella et al., 2014).

Synthesis and Antimicrobial Evaluation

The synthesis and antimicrobial evaluation of thiazolidin-4-one derivatives are explored in various studies. For instance, Spoorthy et al. (2021) and Balkan et al. (2001) investigate the synthesis of novel compounds with potential antimicrobial properties. These studies contribute to the development of new antimicrobial agents, showcasing the versatility of thiazolidin-4-one derivatives in combating various microbial strains (Spoorthy et al., 2021); (Balkan et al., 2001).

Novel Heterocyclic Systems

Research by Sirakanyan et al. (2015) focuses on the reactivity of pyrido[1,2-a]pyrimidin-3-yl derivatives, leading to the synthesis of new heterocyclic systems. This work illustrates the potential of these compounds in generating diverse molecular architectures with promising biological applications, such as antimicrobial activity (Sirakanyan et al., 2015).

Antioxidant and Antimicrobial Activities

Youssef and Amin (2012) describe the synthesis of thiazolopyrimidine derivatives under microwave-assisted conditions, which are then tested for their antioxidant and antimicrobial activities. Their findings highlight the therapeutic potential of these compounds, suggesting their use in developing new treatment options for infections and diseases caused by oxidative stress (Youssef & Amin, 2012).

Safety and Hazards

Sigma-Aldrich provides this product to early discovery researchers as part of a collection of rare and unique chemicals . The buyer assumes responsibility to confirm product identity and/or purity . All sales are final . Sigma-Aldrich sells this product as-is and makes no representation or warranty whatsoever with respect to this product .

properties

IUPAC Name

(5Z)-3-ethyl-5-[[2-[2-(2-hydroxyethoxy)ethylamino]-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20N4O4S2/c1-2-21-17(25)13(28-18(21)27)11-12-15(19-6-9-26-10-8-23)20-14-5-3-4-7-22(14)16(12)24/h3-5,7,11,19,23H,2,6,8-10H2,1H3/b13-11-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YPEZFPJUQUFZSZ-QBFSEMIESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=O)C(=CC2=C(N=C3C=CC=CN3C2=O)NCCOCCO)SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN1C(=O)/C(=C/C2=C(N=C3C=CC=CN3C2=O)NCCOCCO)/SC1=S
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20N4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(Z)-3-ethyl-5-((2-((2-(2-hydroxyethoxy)ethyl)amino)-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)methylene)-2-thioxothiazolidin-4-one

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.